![molecular formula C14H14FNO3S B5730507 N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B5730507.png)
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. This particular compound features a fluorophenyl group, a methoxy group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 3-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s antibacterial and anti-inflammatory properties are being explored for the treatment of bacterial infections and inflammatory diseases. It is also being investigated for its potential use in cancer therapy due to its ability to inhibit specific molecular targets.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the sulfonamide moiety interferes with the enzyme’s active site, leading to inhibition of its activity. This inhibition can disrupt critical biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- N-(3-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide
- N-(3-iodophenyl)-2-methoxy-5-methylbenzenesulfonamide
Comparison:
- N-(3-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide: Similar in structure but with a chlorine atom instead of fluorine. Chlorine’s larger size and different electronegativity can affect the compound’s reactivity and binding affinity.
- N-(3-bromophenyl)-2-methoxy-5-methylbenzenesulfonamide: Bromine is larger and more polarizable than fluorine, which can influence the compound’s chemical properties and biological activity.
- N-(3-iodophenyl)-2-methoxy-5-methylbenzenesulfonamide: Iodine’s larger atomic radius and lower electronegativity compared to fluorine can result in different reactivity patterns and biological effects.
Uniqueness: The presence of the fluorine atom in N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-6-7-13(19-2)14(8-10)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGUEUULNJAZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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